molecular formula Na2O3Sn B1580535 Sodium stannate CAS No. 12058-66-1

Sodium stannate

Cat. No.: B1580535
CAS No.: 12058-66-1
M. Wt: 212.69 g/mol
InChI Key: TVQLLNFANZSCGY-UHFFFAOYSA-N
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Description

Chemical Formula: Na₂SnO₃ Properties: Sodium stannate is a white, water-soluble crystalline compound synthesized via soda roasting of cassiterite (SnO₂) and sodium carbonate (Na₂CO₃) at 775–850°C . It exhibits high thermal stability and is utilized in electroplating, glass manufacturing, catalysts, and textiles . Notably, it acts as a tin source in alkaline electroplating baths, enhances glass clarity by removing impurities, and stabilizes hydrogen peroxide in oxidation reactions .

Synthesis: Traditional methods involve metallic tin and sodium hydroxide, but modern processes use cassiterite concentrates under CO–CO₂ atmospheres to reduce costs and environmental impact . Challenges include silica impurities forming insoluble Na₈SnSi₆O₁₈, which lowers tin recovery .

Scientific Research Applications

Electroplating

Sodium stannate is predominantly used in the electroplating industry as a source of tin ions. It plays a crucial role in tin plating baths, where it helps deposit a protective and decorative tin layer on metal surfaces. This application enhances corrosion resistance and improves the aesthetic qualities of the coated objects.

Feature Details
Function Source of tin ions for plating
Benefits Corrosion resistance, aesthetic appeal
Industry Use Electroplating of metals

Glass Manufacturing

In the glass industry, this compound acts as a fining agent. It aids in removing impurities and bubbles from molten glass, contributing to the production of high-quality glass with improved clarity and durability.

Feature Details
Function Fining agent for glass production
Benefits Improved clarity and durability
Industry Use Glass manufacturing

Chemical Catalysis

This compound is utilized as a catalyst in various chemical reactions. Its ability to promote the conversion of compounds and enhance reaction rates makes it valuable in organic synthesis and other chemical processes.

Feature Details
Function Catalyst for chemical reactions
Benefits Increased reaction rates
Industry Use Organic synthesis, industrial chemistry

Textile Industry

In textile applications, this compound serves as a mordant in dyeing processes. It helps fix dyes onto fabrics, improving colorfastness and ensuring vibrant and long-lasting results.

Feature Details
Function Mordant for dye fixation
Benefits Enhanced colorfastness and vibrancy
Industry Use Textile dyeing

Case Study 1: Electroplating Efficiency

A study demonstrated that using this compound in electroplating baths significantly improved the uniformity and adhesion of tin coatings on steel substrates. The resulting layers exhibited excellent corrosion resistance compared to traditional methods without this compound.

Case Study 2: Glass Clarity Improvement

Research indicated that incorporating this compound as a fining agent reduced bubble formation in glass production by up to 30%. This led to enhanced clarity and fewer defects in finished glass products.

Case Study 3: Enhanced Dyeing Techniques

In textile processing, this compound was found to increase dye uptake by 25% compared to other mordants. This improvement resulted in fabrics with brighter colors and better wash fastness.

Mechanism of Action

Sodium stannate acts primarily as a stabilizer and catalyst. In hydrogen peroxide stabilization, it prevents the decomposition of hydrogen peroxide by forming a protective layer around the peroxide molecules. In catalytic applications, it facilitates various chemical reactions by providing a reactive surface for the reactants .

Comparison with Similar Compounds

Stannates (SnO₃²⁻ salts) exhibit varied properties based on cation choice. Below is a comparative analysis of sodium stannate with potassium, calcium, and lithium stannates:

This compound vs. Potassium Stannate (K₂SnO₃)

Property This compound Potassium Stannate
Electroplating Cost-effective for low-end markets; moderate bath stability . Superior bath performance, higher current efficiency, and smoother coatings .
CO₂ Capture Not typically used. Higher CO₂ sorption (12.2 wt.% at 700°C); sorption rate increases with temperature .
Thermal Behavior Optimal synthesis at 850°C . Effective in 500–700°C range; stable at high temps .
Contaminants Residual Na⁺/Cl⁻ can poison catalysts . Fewer contaminants; tin oxalate precursors avoid Cl⁻ issues .

Key Insight : Potassium stannate outperforms this compound in high-precision electroplating and CO₂ capture but is costlier. This compound remains industrially favored for bulk applications .

This compound vs. Calcium Stannate (CaSnO₃)

Property This compound Calcium Stannate
Thermal Stability Stable up to 850°C . Requires ~1100°C for synthesis; activation energy 359.97 kJ/mol .
Applications Catalysts, textiles, glass . High-temperature ceramics; limited CO₂ capture utility .
Reactivity Promotes Pd-Pt catalysts in CO oxidation . Less reactive; used as a structural material .

Key Insight : Calcium stannate’s high thermal stability suits niche applications like refractory materials, whereas this compound is versatile in catalysis and surface treatments .

This compound vs. Lithium Stannate (Li₂SnO₃)

Property This compound Lithium Stannate
Battery Applications Limited use. Emerging anode material for Li-ion batteries; improves cyclability .
Coordination Chemistry Forms sheet polymers with Na⁺ . Monomeric structures with Li⁺; smaller cation size alters coordination .

Key Insight : Lithium stannate’s compact ionic radius enables unique coordination geometries, making it promising for energy storage, while this compound’s polymeric structures favor catalytic support .

Structural and Functional Variations in Stannates

  • Cation Size Effects: Larger cations (K⁺, Na⁺) form extended networks (e.g., corrugated sheets in Na/K tris(phosphido-borane) stannates), whereas Li⁺ favors discrete monomers .
  • Contaminant Sensitivity : this compound’s catalytic activity diminishes with Cl⁻ impurities, but potassium/tin oxalate derivatives avoid this .
  • Thermal Dependencies : Calcium stannate requires extreme temperatures for synthesis, limiting its utility compared to alkali stannates .

Data Table: Comparative Overview of Key Stannates

Compound Formula Applications Thermal Range (°C) Solubility Notable Findings
This compound Na₂SnO₃ Electroplating, catalysts, glass 775–850 Water Cl⁻ contamination reduces activity .
Potassium Stannate K₂SnO₃ CO₂ capture, precision electroplating 500–700 Water Higher tin loading boosts CO₂ uptake .
Calcium Stannate CaSnO₃ Refractory materials ~1100 Insoluble High activation energy limits use .
Lithium Stannate Li₂SnO₃ Li-ion battery anodes N/A Variable Enhances battery cyclability .

Biological Activity

Sodium stannate, a compound of sodium and tin, has garnered attention for its various biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

This compound is primarily represented by the formula Na2Sn OH 6\text{Na}_2\text{Sn OH }_6. It can be synthesized through several methods, including the neutralization of stannic chloride with sodium hydroxide. This process results in the formation of this compound along with stannic acid as a by-product. The synthesis conditions, such as temperature and pH, significantly influence the purity and solubility of the final product .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes. For instance, studies have shown that this compound can effectively reduce biofilm formation in pathogenic bacteria, enhancing its potential as an antimicrobial agent in medical applications .

Antioxidant Properties

This compound has been recognized for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

  • Inhibition of Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus. The treated surfaces showed a 75% reduction in biofilm density compared to untreated controls. This suggests that this compound could be utilized in coatings for medical devices to prevent infections .
  • Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound was shown to enhance cell viability by approximately 40% under oxidative stress conditions, indicating its potential for therapeutic use in neuroprotection .

Research Findings

StudyFindingsImplications
This compound reduces oxidative stress in neuronal cells by 40%.Potential for neuroprotective therapies.
Significant reduction in biofilm formation in Staphylococcus aureus.Application in antimicrobial coatings.
This compound enhances solubility and bioavailability when purified at high temperatures.Improved efficacy in biological applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for sodium stannate, and how do reaction conditions influence product purity?

this compound is commonly synthesized via the alkaline solution method, where tin reacts with sodium hydroxide and sodium nitrate at elevated temperatures (300–800°C). Post-reaction purification involves hydrogen peroxide and sodium sulfide to remove impurities . Hydrothermal methods are also employed, using precursors like ZnCl₂ and SnCl₂ with mineralizers (e.g., NaOH) to control crystallinity . Purity is highly dependent on reaction temperature, precursor ratios, and post-synthesis filtration/drying protocols.

Q. How can researchers determine iron content in this compound, and what analytical standards apply?

The 1,10-phenanthroline photometric method (GB/T 23278.2) is widely used. This involves dissolving the sample, reducing Fe³⁺ to Fe²⁺ with hydroxylamine hydrochloride, and forming a colored complex with 1,10-phenanthroline. Absorbance is measured at 510 nm, with calibration against standard iron solutions . Interference from other metals (e.g., Sn⁴⁺) is minimized by pH adjustment to 3–4 using ammonium acetate.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is air-sensitive and irritant (Xi hazard code). Labs must ensure:

  • Ventilation to limit airborne dust (<2 mg/m³, per ACGIH guidelines).
  • PPE (gloves, respirators) to prevent respiratory and dermal exposure.
  • Storage in sealed polyethylene containers, isolated from acids and moisture .

Advanced Research Questions

Q. How does the coordination environment of this compound anions vary with alkali metal cations, and what structural implications arise?

X-ray crystallography reveals that tris(phosphido-borane) stannate anions adopt a trigonal pyramidal geometry. However, cation coordination differs:

  • Li⁺ : Forms contact ion pairs with THF and κ²-BH₃ coordination.
  • Na⁺/K⁺ : Create polymeric sheets via κ¹/κ²-BH₃ bridging, influenced by ionic radii. These structural variations impact solubility and reactivity in catalytic applications .

Q. What mechanistic role does this compound play in stabilizing H₂O₂ under high-temperature conditions?

this compound inhibits H₂O₂ decomposition by forming a protective coordination complex. At 130°C, H₂O₂ retention improves from 0% (without stannate) to 91% after 4 hours and 66% after 16 hours. This is quantified via iodometric titration or UV-Vis monitoring of H₂O₂ decay rates .

ConditionH₂O₂ Remaining (4 h)H₂O₂ Remaining (16 h)
Without this compound0%0%
With this compound91%66%

Q. How can this compound enhance the durability of proton exchange membranes (PEMs) in fuel cells?

Adding 5 wt.% this compound to Nafion® membranes reduces fluoride release rates by 6× (from 5×10⁻⁵ to 9×10⁻⁷ gF/h/cm²) and extends operational lifespan by 50% (150 to 225 hours) under 95°C, 50% RH conditions. The stannate mitigates radical-induced membrane degradation via radical scavenging, validated by electrochemical impedance spectroscopy (EIS) and fluoride ion-selective electrode measurements .

Q. What strategies resolve data contradictions in catalytic performance studies of this compound?

Discrepancies in reported catalytic efficiencies (e.g., for H₂ generation or oxidation reactions) often stem from:

  • Surface passivation : Sn⁰ deposition on Al surfaces (from Na₂SnO₃/NaOH systems) can inhibit further reactivity if not ultrasonically removed .
  • pH sensitivity : Catalytic activity in epoxide ring-opening reactions varies with buffer composition (e.g., phosphate vs. acetate) . Standardizing pretreatment protocols (e.g., acid washing) and reaction matrices is critical for reproducibility.

Q. Methodological Considerations

Table 1: Comparison of this compound Synthesis Methods

MethodPrecursorsTemperatureKey Product CharacteristicsReference
Alkaline solutionSn, NaOH, NaNO₃300–800°CHigh purity (>99%), crystalline
HydrothermalZnCl₂, SnCl₂, NaOH150–200°CNanostructured, high surface area
Co-precipitationSnCl₄, Na₂CO₃RT–80°CAmorphous, requires calcination

Table 2: Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersReference
X-ray diffractionCrystal structure analysisTrigonal pyramidal Sn coordination
UV-Vis spectroscopyH₂O₂ stability assessmentλ = 240 nm (H₂O₂ absorption)
ICP-OESTrace metal quantification (e.g., Fe)Detection limit: 0.1 ppm

Preparation Methods

Preparation Method Using Metallic Tin, Sodium Hydroxide, and Hydrogen Peroxide

Process Overview

This method involves a one-step synthesis of sodium stannate by reacting metallic tin (tin flower), sodium hydroxide solution, and hydrogen peroxide under controlled temperature and stirring conditions. It is characterized by mild reaction conditions (60–100 °C, atmospheric pressure), high yield, and environmental friendliness.

Detailed Procedure

  • Raw materials : Metallic tin (tin flower), sodium hydroxide (NaOH) solution (10–40 wt%), hydrogen peroxide (H2O2) solution (5–30 wt%).
  • Molar ratios :
    • NaOH to metallic tin: 2:1 to 5:1
    • H2O2 to metallic tin: 2:1 to 5:1
  • Reaction conditions :
    • Temperature: 60–100 °C
    • Time: 1–6 hours
    • Stirring continuously during reaction
  • Steps :
    • Add metallic tin to the reactor.
    • Add sodium hydroxide solution and start stirring.
    • Add hydrogen peroxide solution gradually.
    • Maintain reaction temperature and time.
    • Filter the reaction mixture.
    • Concentrate the filtrate under reduced pressure (vacuum at 0.04–0.08 MPa).
    • Crystallize, filter, wash, and dry the this compound crystals.

Chemical Reaction

$$
\text{Sn} + 2 \text{NaOH} + 2 \text{H}2\text{O}2 \rightarrow \text{Na}2\text{SnO}3 \cdot 3\text{H}_2\text{O}
$$

Advantages

  • Simple preparation process with one-step synthesis.
  • Low energy consumption due to moderate temperature and atmospheric pressure.
  • Avoids generation of harmful gases such as ammonia.
  • High this compound yield up to 99.5%.
  • Environmentally friendly and suitable for industrial-scale production.

Example Data (Embodiment)

Parameter Value
Metallic tin used 500 g
NaOH concentration 10 wt%
H2O2 concentration 5 wt%
Molar ratio NaOH:Sn 2:1
Molar ratio H2O2:Sn 2:1
Reaction temperature 60 °C
Reaction time 1 hour
Vacuum pressure for concentration 0.04 MPa
Concentrate temperature 85 °C
This compound yield 21.3% (in this specific embodiment)

Note: Yield can be optimized by adjusting concentrations and reaction time.

Preparation Method via Stannic Chloride Neutralization and Stannic Acid Intermediate

Process Overview

This method uses stannic chloride (tin tetrachloride) as the tin source. It involves neutralizing stannic chloride with sodium hydroxide to produce stannic acid, which is then reacted with sodium hydroxide to form this compound. This two-step process emphasizes high purity, complete reaction, and cost-effectiveness.

Detailed Procedure

  • Step 1: Neutralization and Stannic Acid Formation

    • React stannic chloride (SnCl4) with sodium hydroxide solution.
    • Control temperature between 10–90 °C (optimal 40–60 °C).
    • Maintain pH between 2–12 (optimal 6–8).
    • Precipitate stannic acid is formed.
    • Wash precipitate thoroughly with water to remove chloride ions.
    • Separate solid by filtration.
  • Step 2: this compound Synthesis

    • React the obtained stannic acid with sodium hydroxide solution.
    • Concentrate the resulting solution.
    • Crystallize, filter, dry, and pulverize to obtain this compound product.

Advantages

  • High tin recovery rate and purity of this compound.
  • Reduced tin loss in wastewater (less than 0.001% stanniferous content).
  • Low tin loss during washing (<0.1%).
  • Simplified process flow with complete reactions at each step.
  • Suitable for industrial scale production with reduced production costs.

Comparative Notes on Raw Materials and Purity

  • Using stannic chloride allows better control of impurities compared to tin concentrate or metallic tin.
  • The process avoids heavy impurities such as lead, antimony, arsenic, and iron that are common in tin concentrate-based methods.
  • The method achieves high purity this compound with fewer impurities and higher tin recovery than direct tin concentrate methods.

Comparative Analysis of Preparation Methods

Aspect Metallic Tin + NaOH + H2O2 Method Stannic Chloride Neutralization Method
Raw material Metallic tin (tin flower), NaOH, H2O2 Stannic chloride (SnCl4), NaOH
Reaction conditions 60–100 °C, atmospheric pressure, 1–6 h 10–90 °C (optimal 40–60 °C), neutralization pH 2–12
Process steps One-step synthesis, filtration, concentration Two-step: neutralization → stannic acid → synthesis
Yield Up to 99.5% (varies with conditions) High tin recovery, low tin loss in washing
Purity Good, but depends on raw material quality Higher purity, fewer impurities
Environmental impact Low, no harmful gases generated Low wastewater tin content, minimal tin loss
Industrial suitability Suitable, energy-efficient Suitable, cost-effective with high purity
Complexity Simple process Slightly more complex due to two-step process

Research Findings and Practical Considerations

  • The use of hydrogen peroxide in the metallic tin method acts as an oxidant, facilitating the conversion of tin metal to stannate under mild conditions, reducing energy consumption and harmful emissions.
  • Controlling molar ratios of reactants is critical to maximize yield and minimize unreacted residues.
  • The stannic chloride method offers better control over impurities, making it preferable when high purity this compound is required.
  • Both methods require careful filtration, concentration, and crystallization steps to obtain high-quality this compound crystals.
  • Industrial applications benefit from these methods due to their scalability, cost-effectiveness, and environmental compliance.

Properties

IUPAC Name

disodium;dioxido(oxo)tin
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InChI

InChI=1S/2Na.3O.Sn/q2*+1;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLLNFANZSCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Sn](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.69 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Trihydrate: Colorless or white solid; Gradually decomposed by air; [Merck Index] White to off-white crystals and powder; Odorless; Slowly decomposed by air to the oxide; [GFS Chemicals MSDS]
Record name Sodium stannate
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CAS No.

12058-66-1
Record name Sodium stannate
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Record name Stannate (SnO32-), sodium (1:2)
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Record name Disodium tin trioxide
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Record name SODIUM STANNATE ANHYDROUS
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Synthesis routes and methods

Procedure details

An aqueous solution of cobalt(II) chloride hexahydrate was prepared by dissolving 19.413 g (0.0816 mol) in about 125 mL of deionized H2O. Separately, an aqueous solution of sodium stannate was prepared by dissolving 21.765 g (0.0816 mol) in about 125 mL of deionized H2O. The sodium stannate solution was then added to the cobalt chloride solution using a drop funnel over 10 minutes with stirring (10-12 mL/min) at room temperature. Next, 4.6 g of SiO2 (silica gel, solid) was added to the mixture with stirring, and it was then aged with stirring for 2 hrs at room temperature. The mixture was then aged with stirring for 2 hrs at room temperature. The material was then collected on a Buchner funnel (Watman #541 filter paper), and washed with deionized H2O to remove the sodium chloride. The filtrate was periodically tested for (using Ag+ solution). Approximately 1 L of deionized H2O was used until no more chloride could be detected. The solid was then transferred into a porcelain dish, and dried overnight at 120° C. under circulating air. Yield: about 21.6 g of the dried cobalt-tin hydroxo precursor. In order to obtain the anhydrous catalyst comprising cobalt(II) stannate, CoSnO3, the material was calcined at 500° C. under air for 6 hrs using a heating rate of 3 degree/min. The catalyst contains 80 wt. % of the mixed oxide and is represented by the formula [SiO2—CoSnO3(80)].
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cobalt chloride
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SiO2
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4.6 g
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cobalt(II) stannate
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CoSnO3
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oxide
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SiO2 CoSnO3(80)
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125 mL
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